REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[K+].C1OCCOCCOCCOCCOCCOC1.C1(C=CC(O)=CC=1)O.Cl[CH2:35][Ge:36]([CH3:39])([CH3:38])[CH3:37].CCCCCC.C(OC)(=O)C>C(#N)C>[C:1]([O:6][CH2:35][Ge:36]([CH3:39])([CH3:38])[CH3:37])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1,5.6|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
ClC[Ge](C)(C)C
|
Name
|
mixture
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-hexane methyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OC
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser, stirrer, and septum inlet
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained for 65 hours at 80° C.
|
Duration
|
65 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered by vacuum suction through a fritted glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The filtered solids were then washed with approximately 125 ml of acetonitrile
|
Type
|
CUSTOM
|
Details
|
The acetonitrile in the combined filtrate was removed
|
Type
|
TEMPERATURE
|
Details
|
by heating to 35° C. under vacuum
|
Type
|
ADDITION
|
Details
|
A 10:1 by volume mixture of n-hexane and methyl acetate
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
containing 45 grams of silica adsorbent
|
Type
|
WASH
|
Details
|
The column was then washed with the n-hexane/methyl acetate mixture until IR analysis of the eluent
|
Type
|
CUSTOM
|
Details
|
The n-hexane and methyl acetate present in the eluent were then removed under vacuum at 35° C
|
Type
|
DISTILLATION
|
Details
|
distilled at 4 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC[Ge](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |